Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
The compound seems to be a lithium salt of a fluorinated benzo[d]imidazole carboxylate. Fluorinated compounds are often used in various fields due to their unique properties, such as high electrochemical stability .
Molecular Structure Analysis
The molecular structure would consist of a benzo[d]imidazole core with a fluorinated ethyl group and a carboxylate group. The lithium ion would likely interact with the carboxylate group .Chemical Reactions Analysis
Fluorinated compounds are known for their high electrochemical stability, which could make this compound useful in applications like lithium-ion batteries .Physical And Chemical Properties Analysis
Fluorinated compounds often have low viscosity, low freezing points, and high electrochemical stability, making them ideal candidates for use in lithium-ion batteries .Mechanism of Action
Target of action
The primary target of this compound is the electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries . These structures are critical to the performance of high-voltage lithium metal batteries, which are attractive candidates for next-generation high-density energy storage systems .
Mode of action
The compound interacts with its targets by influencing the formulation and structure of the electrolytes, which in turn determine the physical properties of the electrolytes and their interfacial chemistries on the electrode surfaces . The compound, being a type of fluorinated cosolvent used in localized high-concentration electrolytes (LHCEs), helps in the formation of LHCEs with high-concentration solvation structures .
Biochemical pathways
The compound affects the solvation structures in the electrolytes of lithium metal batteries. It enables the formation of LHCEs with high-concentration solvation structures . Low-solvating fluorinated carbonate li+ will coordinate with ions and form a second solvation shell or a pseudo-lhce which diminishes the benefits of lhce .
Pharmacokinetics
It is evident that the diluent has a significant influence on the electrode/electrolyte interphases (eeis) beyond retaining the high-concentration solvation structures .
Result of action
The compound’s action leads to significantly different battery performance. The varied interphase features, resulting from the compound’s interaction with its targets, lead to this difference .
Action environment
Environmental factors such as the types of fluorinated cosolvents used in LHCEs and the nature of the diluent can influence the compound’s action, efficacy, and stability . For instance, diluent molecules surrounding the high-concentration clusters could accelerate or decelerate the anion decomposition through coparticipation of diluent decomposition in the EEI formation .
Advantages and Limitations for Lab Experiments
One of the major advantages of Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential to interact with other compounds in the cell.
Future Directions
There are many potential future directions for Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate research. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the development of new methods for targeting this compound to specific cells or tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications for this promising compound.
Synthesis Methods
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with 2,2,2-trifluoroethyl lithium in the presence of a catalyst. The resulting compound is then purified using various techniques, including chromatography and recrystallization.
Scientific Research Applications
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder research, this compound has been shown to stabilize mood and reduce the frequency and severity of manic and depressive episodes.
properties
IUPAC Name |
lithium;5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2.Li/c11-5-1-2-7-6(3-5)15-8(9(17)18)16(7)4-10(12,13)14;/h1-3H,4H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKNWKSVGWBQY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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